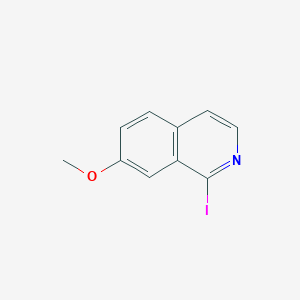

1-Iodo-7-methoxyisoquinoline

Description

Context within Isoquinoline (B145761) Chemical Research

The study of 1-Iodo-7-methoxyisoquinoline is deeply rooted in the broader investigation of isoquinoline and its derivatives. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.

The isoquinoline framework is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. wikipedia.org This is attributed to its ability to interact with a wide range of biological targets with high affinity and specificity. The rigid, planar structure of the isoquinoline ring system provides a defined three-dimensional arrangement for appended functional groups, facilitating their interaction with enzyme active sites and receptors.

Numerous marketed drugs and clinical candidates are built upon the isoquinoline core, demonstrating its therapeutic importance across a wide spectrum of diseases. nih.gov These include treatments for cancer, infectious diseases, and neurological disorders. The versatility of the isoquinoline scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.

Halogenated isoquinolines, particularly those substituted with iodine at the C1 position, are highly valuable intermediates in organic synthesis. The carbon-halogen bond serves as a versatile functional handle for the construction of more complex molecular architectures through a variety of cross-coupling reactions.

The reactivity of the halogen substituent is dependent on its position on the isoquinoline ring. Halogens at the C1 and C3 positions are particularly susceptible to nucleophilic substitution, making them key precursors for introducing a diverse range of functional groups. The carbon-iodine bond, being the most reactive among the halogens, is especially useful for facilitating reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical agents and other functional materials.

Academic Relevance and Research Focus on this compound

The academic and industrial research interest in this compound stems primarily from its role as a key building block in the synthesis of targeted therapeutic agents. A prominent example is its use in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway.

A significant body of research has been dedicated to the discovery of potent and selective IRAK4 inhibitors for the treatment of various inflammatory and autoimmune diseases. In this context, this compound serves as a crucial precursor for the elaboration of the isoquinoline core of these inhibitors. For instance, the clinical candidate PF-06650833, a potent IRAK4 inhibitor, was synthesized utilizing a derivative of this compound. researchgate.netorganic-chemistry.orgyoutube.com The methoxy (B1213986) group at the 7-position and the iodo group at the 1-position of the isoquinoline ring are critical for the subsequent chemical modifications and for the final molecule's interaction with the target protein.

The synthetic strategy often involves the initial preparation of a functionalized 7-methoxyisoquinoline (B1361142), followed by iodination at the C1 position to introduce the reactive handle for further diversification. This highlights the strategic importance of this compound as a key intermediate in multi-step synthetic sequences aimed at producing complex and biologically active molecules.

Interactive Data Tables

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCBJXXYBDARBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodo 7 Methoxyisoquinoline

Regioselective Direct Ring Metalation Approaches

Direct C-H activation followed by halogenation is a prominent strategy for the synthesis of 1-iodo-7-methoxyisoquinoline. This approach leverages the inherent reactivity of the isoquinoline (B145761) nucleus, guided by the electronic effects of its substituents.

A highly effective method for the regioselective functionalization of isoquinolines is through direct metalation using a hindered amide base. rsc.org The Knochel-Hauser base, a complex of 2,2,6,6-tetramethylpiperidide magnesium chloride and lithium chloride (TMPMgCl·LiCl), has proven particularly adept at deprotonating the C-1 position of methoxy- and benzyloxy-substituted isoquinolines. rsc.orgrsc.org This regioselectivity is attributed to the base's ability to selectively abstract the most acidic proton at the C-1 position, which is activated by the adjacent nitrogen atom. rsc.orguni-muenchen.de The use of TMPMgCl·LiCl has been reported for the metalation of various isoquinoline systems, including 6,7-dimethoxyisoquinoline (B95607) and 7-benzyloxy-6-methoxyisoquinoline. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net The reaction typically involves treating the substituted isoquinoline with an excess of the Knochel-Hauser base in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org

Following the successful regioselective metalation at the C-1 position, the resulting organomagnesium intermediate is a potent nucleophile. escholarship.orgescholarship.org This intermediate is then trapped by introducing an electrophilic iodine source. rsc.orguni-muenchen.de The quenching of the 1-magnesiated isoquinoline with molecular iodine (I₂) effectively installs the iodo group at the desired C-1 position, yielding the 1-iodoisoquinoline (B10073) derivative. rsc.orgrsc.org This two-step, one-pot sequence of metalation followed by iodinolysis provides a direct route to compounds like this compound from its unsubstituted precursor. escholarship.orgescholarship.org

Despite the effectiveness of the Knochel-Hauser base, challenges in the regioselective synthesis of this compound persist. A significant issue is achieving complete deprotonation of the starting material, 7-methoxyisoquinoline (B1361142). escholarship.orgescholarship.org Incomplete conversion leads to the recovery of unreacted starting material, and attempts to drive the reaction to completion by modifying conditions have met with limited success. rsc.orgescholarship.orgescholarship.org For instance, using a larger excess of the base or extending reaction times did not consistently improve yields. rsc.org

Another major hurdle arose from the initial synthesis of the 7-methoxyisoquinoline precursor itself. A common route involves the condensation of m-anisaldehyde with aminoacetaldehyde dimethyl acetal (B89532), followed by cyclization using trifluoroacetic anhydride (B1165640) (TFAA) and boron trifluoride diethyl etherate. escholarship.orgescholarship.org This cyclization unfortunately produces an inseparable 95:5 mixture of the desired 7-methoxyisoquinoline (5.230) and its regioisomer, 5-methoxyisoquinoline (B1338356) (5.238). escholarship.orgescholarship.org Consequently, the subsequent metalation and iodination steps yield a mixture of this compound and 1-iodo-5-methoxyisoquinoline, which are also chromatographically inseparable. escholarship.orgescholarship.org This impurity issue necessitated the exploration of more regiospecific synthetic strategies. escholarship.org

| Parameter | Condition / Observation | Source |

| Base Used | TMPMgCl·LiCl (Knochel-Hauser Base) | rsc.orgrsc.org |

| Site of Metalation | C-1 of the isoquinoline ring | rsc.orgrsc.org |

| Halogenating Agent | Iodine (I₂) | rsc.orguni-muenchen.de |

| Precursor Synthesis Challenge | Formation of 95:5 mixture of 7-methoxyisoquinoline and 5-methoxyisoquinoline | escholarship.orgescholarship.org |

| Key Challenge | Incomplete deprotonation during metalation | escholarship.orgescholarship.org |

| Purification Issue | Regioisomeric iodides are chromatographically inseparable | escholarship.orgescholarship.org |

Alternative Synthetic Routes

To circumvent the regioselectivity and purification issues encountered in direct metalation approaches, alternative synthetic pathways have been developed. These methods often involve constructing the iodinated isoquinoline from a different set of precursors, ensuring unambiguous placement of the substituents.

A more regiospecific approach to this compound begins with the corresponding isoquinolinone, specifically 7-methoxyisoquinolin-1(2H)-one. escholarship.org This strategy leverages a sequence developed by Merck process chemists for the synthesis of iodinated pyridines and quinolines from their hydroxylated counterparts. escholarship.org By starting with the pre-formed 7-methoxyisoquinolin-1(2H)-one, the position of the methoxy (B1213986) group is fixed, thus avoiding the formation of regioisomers seen in other routes. escholarship.org The synthesis transforms the carbonyl group of the isoquinolinone into the desired iodo functionality at the C-1 position.

Trifluoroacetic anhydride (TFAA) plays a crucial role in several synthetic strategies for isoquinolines. clockss.orgacs.org In one of the initial, albeit problematic, routes to 7-methoxyisoquinoline, a mixture of TFAA and boron trifluoride diethyl etherate was used to effect the cyclization of an imine precursor. escholarship.orgescholarship.org

In the more refined synthesis starting from 7-methoxyisoquinolin-1(2H)-one, trifluoroacetic anhydride (Tf₂O, a related reagent) is employed in a key activation step. escholarship.org The isoquinolinone is treated with pyridine (B92270) and then trifluoroacetic anhydride at low temperatures. escholarship.org This reaction converts the oxygen of the carbonyl group into a better leaving group, facilitating its eventual replacement by iodine to furnish the target this compound. escholarship.org This method provides a cleaner, more controlled pathway to the desired product, overcoming the significant regioisomer contamination issues. escholarship.org

| Reagent | Function | Source |

| 7-methoxyisoquinolin-1(2H)-one | Starting material for regiospecific synthesis | escholarship.org |

| Trifluoroacetic Anhydride (Tf₂O) | Activates the carbonyl group for substitution | escholarship.org |

| Pyridine | Base used in the activation step | escholarship.org |

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound has been achieved through a few primary methods, with direct C-1 metalation and subsequent iodination of 7-methoxyisoquinoline being a notable route. The efficiency and selectivity of this and other potential synthetic strategies are critical considerations for its practical application.

One documented approach involves the initial synthesis of 7-methoxyisoquinoline from m-anisaldehyde and aminoacetaldehyde dimethyl acetal. This initial cyclization, however, results in a mixture of regioisomers, with the desired 7-methoxyisoquinoline being the major product in a 95:5 ratio with an inseparable isomer. escholarship.org This lack of complete regioselectivity in the ring formation presents a significant challenge for isolating the pure precursor.

A similar strategy has been employed for the synthesis of the related compound, 6-benzyloxy-1-iodo-7-methoxyisoquinoline. This synthesis begins with the condensation of 4-benzyloxy-3-methoxybenzaldehyde (B140485) with aminoacetaldehyde dimethyl acetal to form 6-benzyloxy-7-methoxyisoquinoline, which is then subjected to iodination. chemrxiv.orgresearchgate.net

More general methods for the synthesis of 1-haloisoquinolines have also been developed, which could potentially be adapted for this compound. One such method is the ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes. rsc.orgrsc.orgnii.ac.jp This approach offers high regioselectivity in the formation of the isoquinoline ring, potentially avoiding the isomeric mixture issue encountered in the previously discussed route. The yields for various substituted 1-haloisoquinolines using this method are reported to be good to excellent. rsc.org

Another versatile, though multi-step, approach involves the transformation of 1-tert-butylaminoisoquinoline derivatives into 1-haloisoquinolines via dealkylative diazotization. nih.govharvard.edu This method allows for the introduction of a halogen at the C-1 position from a different functional group precursor.

The table below provides a comparative overview of the synthetic methodologies.

| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Selectivity/Remarks | Reference(s) |

| Direct Metalation/Iodination | 7-Methoxyisoquinoline, Iodine | TMPMgCl•LiCl | ~60% | Incomplete deprotonation; requires prior synthesis of 7-methoxyisoquinoline which yields a 95:5 regioisomeric mixture. | escholarship.org |

| General Metalation of Alkoxyisoquinolines | Alkoxy-substituted isoquinolines, Iodine | TMPMgCl•LiCl | 53-67% | Generally good yields for C-1 iodination of various alkoxyisoquinolines. | beilstein-journals.org |

| Ruthenium-Catalyzed Cyclization | O-Methylbenzohydroximoyl halides, Alkynes | [{RuCl₂(p-cymene)}₂], CsOAc | Good to Excellent | High regioselectivity in isoquinoline ring formation. General method, specific application to this compound not detailed. | rsc.orgrsc.org |

| Dealkylative Diazotization | 1-tert-Butylaminoisoquinoline derivatives | Halide ions | - | A versatile method for introducing halogens at C-1. | nih.govharvard.edu |

Chemical Reactivity and Derivatization Strategies of 1 Iodo 7 Methoxyisoquinoline

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 1-iodo-7-methoxyisoquinoline is a competent substrate for such transformations. The electron-rich nature of the isoquinoline (B145761) ring system and the reactive C-I bond facilitate coupling with a range of organometallic reagents.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely employed method for the derivatization of this compound. This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.

A significant application of the Suzuki-Miyaura coupling of this compound derivatives is in the synthesis of biaryl compounds. These motifs are prevalent in medicinal chemistry and materials science. For instance, the coupling of 6-benzyloxy-1-iodo-7-methoxyisoquinoline, a closely related derivative, with 3,4,5-trimethoxyphenylboronic acid has been successfully demonstrated. This reaction, catalyzed by a palladium complex, affords the corresponding 1-aryl-isoquinoline derivative, which serves as a key intermediate in the synthesis of more complex molecular scaffolds.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like aqueous potassium carbonate, in a suitable solvent system, for example, tetrahydrofuran (B95107). The conditions are generally mild, allowing for the preservation of other functional groups within the molecule.

Table 1: Example of Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 6-Benzyloxy-1-iodo-7-methoxyisoquinoline | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Benzyloxy-7-methoxy-1-(3,4,5-trimethoxyphenyl)isoquinoline |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides an alternative and powerful method for C-C bond formation, utilizing organozinc reagents as the coupling partners. These reactions are known for their high reactivity and functional group tolerance.

While the Negishi coupling is a versatile tool in organic synthesis for the coupling of various aryl halides with organozinc reagents, specific examples detailing the reaction of this compound are not extensively documented in the reviewed scientific literature. However, the general principles of the Negishi reaction suggest that this compound would be a viable substrate. The reaction would involve the preparation of an organozinc reagent, which would then be coupled with the iodo-isoquinoline in the presence of a palladium or nickel catalyst. The high reactivity of organozinc reagents often allows for milder reaction conditions compared to other cross-coupling methods. The functional group tolerance of the Negishi coupling would be advantageous for the synthesis of complex isoquinoline derivatives. chem-station.com

Role as an Intermediate in Complex Molecule Synthesis

The ability to functionalize the C1 position of the isoquinoline core through cross-coupling reactions makes this compound a key intermediate in the synthesis of complex, biologically active molecules.

Precursor to Isoquinoline-Based Biaryl Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of isoquinoline-based biaryl scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of natural products and pharmacologically active compounds.

Intermediate in Oxoisoaporphine Alkaloid Synthesis

Oxoisoaporphine alkaloids are a class of natural products characterized by a 7H-dibenzo[de,h]quinolin-7-one core structure. nih.gov These compounds have garnered significant interest due to their diverse biological activities, including potential anticancer properties. nih.govresearchgate.net The synthesis of oxoisoaporphine derivatives is an active area of research, often involving the construction of the polycyclic aromatic system through various synthetic strategies. nih.govnih.gov For instance, some synthetic routes aim to modify the 1-azabenzanthrone skeleton to enhance biological activity. nih.gov While various precursors are utilized in these syntheses, the specific role of this compound as a direct intermediate in the construction of oxoisoaporphine alkaloids is not extensively detailed in publicly available research. The general strategy often involves building the complex ring system from simpler precursors or functionalizing an existing oxoisoaporphine core. researchgate.netnih.gov

Building Block for Tubulin Inhibitor Research

Tubulin is a critical protein involved in microtubule dynamics, which are essential for cell division. bohrium.com This makes it a prominent target for the development of anticancer agents. researchgate.net Tubulin inhibitors interfere with microtubule polymerization or depolymerization, leading to cell cycle arrest and apoptosis. nih.gov These inhibitors are often classified based on their binding site on tubulin, with the colchicine (B1669291), vinca, and taxane (B156437) sites being the most well-known. nih.gov

A wide array of heterocyclic compounds, including those with indole (B1671886) and quinazoline (B50416) scaffolds, have been developed as tubulin inhibitors that target the colchicine binding site. nih.govmdpi.com Research in this area focuses on designing molecules that fit into this specific pocket on the tubulin protein to disrupt its function. bohrium.comnih.gov While complex substituted isoquinolines have been explored in medicinal chemistry for related targets, the direct application of this compound as a foundational building block in the documented synthesis of tubulin inhibitors is not prominently featured in the scientific literature. nih.gov Synthetic efforts more commonly highlight other heterocyclic starting materials. researchgate.netnih.gov

Other Functionalization Reactions

The iodine atom at the C1 position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the isoquinoline core.

Key functionalization strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a versatile method for synthesizing biaryl compounds.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into aromatic systems, which can serve as handles for further transformations or as key components in conjugated materials.

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between the aryl iodide and an alkene, typically with high stereoselectivity. It is a powerful tool for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between the aryl iodide and an amine (primary or secondary). It is one of the most effective methods for synthesizing N-aryl compounds.

These reactions provide a powerful toolkit for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of novel compounds for various research applications.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 7-Methoxy-1-arylisoquinoline |

| Sonogashira Coupling | R-C≡CH | C-C (sp) | 7-Methoxy-1-alkynylisoquinoline |

| Heck-Mizoroki Reaction | R-CH=CH₂ | C-C (sp²) | 7-Methoxy-1-alkenylisoquinoline |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | 1-Amino-7-methoxyisoquinoline |

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.uni-muenchen.deapolloscientific.co.uk

¹H NMR Analysis.uni-muenchen.de

The ¹H NMR spectrum of 1-iodo-7-methoxyisoquinoline provides specific information about the protons within the molecule. In a study, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer. The resulting data revealed a distinct signal for the proton at position 3 (3-H) as a doublet at 8.16 ppm with a coupling constant (J) of 5.5 Hz. Another key signal was observed for the proton at position 6 (6-H), which appeared as a multiplet in the range of 7.67–7.63 ppm. uni-muenchen.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 3-H | 8.16 | d | 5.5 |

| 6-H | 7.67-7.63 | m |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Analysis

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the analysis of a related compound, 6-benzyloxy-1-iodo-7-methoxyisoquinoline, offers valuable insight into the expected chemical shifts. For this analogue, the carbon signals were recorded in deuterated chloroform (CDCl₃) at 101 MHz. The spectrum showed characteristic peaks at 152.7 ppm (C-6), 152.0 ppm (C-7), and 142.0 ppm (C-3). chemrxiv.org This information allows for a reasonable prediction of the ¹³C NMR spectrum for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation.uni-muenchen.de

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS analysis was performed using positive-ion electrospray ionization (ESI+). The experimentally determined mass-to-charge ratio ([M+H]⁺) was found to be 285.9722. This value is in excellent agreement with the calculated theoretical mass of 285.9723 for the molecular formula C₁₀H₉INO⁺, thus confirming the elemental composition of the molecule. uni-muenchen.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 285.9723 | 285.9722 |

Technique: ESI+

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound was not available in the provided search results, general principles of IR spectroscopy allow for the prediction of characteristic absorption bands. Key functional groups in this compound include C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the isoquinoline (B145761) ring system, and the C-O ether linkage of the methoxy (B1213986) group. The C-I bond also has a characteristic absorption in the far-infrared region.

Applications in Medicinal Chemistry Research and Chemical Biology

Role as a Synthetic Precursor for Biologically Relevant Scaffolds

The chemical reactivity of the C1-iodo substituent makes this compound an ideal precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the late-stage introduction of diverse aryl or heteroaryl groups, facilitating the rapid generation of compound libraries for biological screening. chemrxiv.org

A significant application of the 7-methoxyisoquinoline (B1361142) core is in the creation of novel microtubule inhibitors. chemrxiv.orgnih.gov Researchers have successfully developed a class of isoquinoline-based biaryls, termed "IQTubs," which act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. chemrxiv.orgresearchgate.net These compounds exhibit high-potency tubulin inhibition, excellent robustness, and favorable druglike properties. nih.govresearchgate.net The synthesis of these biaryls often employs a 1-iodo-7-methoxyisoquinoline derivative as a key intermediate. For example, the synthesis of IQTub4 involves a Suzuki coupling between 6-benzyloxy-1-iodo-7-methoxyisoquinoline and 3,4,5-trimethoxyphenylboronic acid. chemrxiv.org This synthetic route is tolerant of various substituents, allowing for late-stage diversification. chemrxiv.org

The transition from a stilbene-based scaffold (like CA-4) to the isoquinoline-based biaryl system is a prime example of a "scaffold hopping" strategy. chemrxiv.orgnih.gov This medicinal chemistry approach involves modifying the core molecular structure of a known active compound to identify novel chemotypes with similar biological activity but potentially improved pharmacological profiles. uni-muenchen.deresearchgate.net The isoquinoline (B145761) ring was chosen not only for its synthetic tractability but also for the expected solubility enhancement provided by the nitrogen atom. chemrxiv.org This strategy proved successful, leading to a new class of potent tubulin inhibitors with a simple, robust chemical backbone. chemrxiv.orguni-muenchen.de

Table 1: Activity of Representative Isoquinoline-Based Tubulin Inhibitors (IQTubs)

| Compound | Description | Antiproliferative Activity (EC50 in HeLa cells) | Reference |

|---|---|---|---|

| IQTub1 | South Ring Replacement Analogue | ~ 15 µM | chemrxiv.org |

| IQTub2 | South Ring Replacement Analogue | ~ 50 µM | chemrxiv.org |

| IQTub4P | Prodrug of an IQTub compound | Established safe dosing parameters in mice (Max tolerated dose: 32 mg/kg i.p., 50 mg/kg i.v.) | chemrxiv.orguni-muenchen.de |

The 7-methoxyisoquinoline scaffold is also a cornerstone in the development of kinase inhibitors, which are crucial in oncology and immunology. nih.gov A notable example is its role in the synthesis of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.govnewdrugapprovals.org The clinical candidate PF-06650833, a potent and selective IRAK4 inhibitor, is a 7-methoxyisoquinoline derivative. nih.gov The synthesis of this and related molecules relies on intermediates such as 1-chloro-7-methoxyisoquinoline-6-carbonitrile (B1474265) or 6-iodo-7-methoxyisoquinoline. newdrugapprovals.orggoogleapis.com These precursors allow for the systematic construction of complex molecules designed to fit precisely into the ATP-binding pocket of the kinase. nih.govnih.gov

Development of Isoquinoline-Based Biaryls as Microtubule Inhibitor Scaffolds

Structure-Activity Relationship (SAR) Studies Facilitated by the Scaffold

The this compound scaffold is an excellent platform for conducting detailed Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov

In the context of microtubule inhibitors, the ability to easily modify the isoquinoline core via Suzuki coupling at the C1 position has allowed researchers to explore how different aryl substituents impact tubulin binding and antiproliferative activity. chemrxiv.org By synthesizing a series of analogues with varied substitution patterns, it was possible to establish that potent activity is linked to specific biaryl configurations. chemrxiv.org

Similarly, in kinase inhibitor research, the isoquinoline nucleus serves as a rigid scaffold upon which different functional groups can be systematically varied. nih.govacs.org For IRAK4 inhibitors, SAR studies guided the optimization of initial fragment hits into highly potent molecules. nih.govnih.gov Modifications around the isoquinoline core, particularly at the 1, 6, and 7-positions, were explored to enhance potency, selectivity, and pharmacokinetic properties. nih.govacs.orgnih.gov

Use in Fragment-Based Drug Design (FBDD) Methodologies

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. gardp.orgopenaccessjournals.com Once identified, these fragments are optimized and grown into more potent, drug-like molecules. nih.govfrontiersin.org

The development of the potent IRAK4 inhibitor PF-06650833 is a textbook example of the successful application of FBDD. nih.gov The discovery process began with the identification of a micromolar fragment hit from a screening library. nih.gov This initial fragment was then optimized using a structure-based approach, leveraging co-crystal structures with the IRAK4 protein to guide the chemical evolution. The 7-methoxyisoquinoline core was a key component introduced during the optimization process, serving as a scaffold to correctly position functional groups and achieve high-affinity binding. This strategy led to a remarkable 5-unit increase in lipophilic efficiency from the initial fragment hit to the final clinical candidate. nih.gov This demonstrates how complex scaffolds derived from precursors like this compound are integral to translating the low-affinity interactions of a fragment into a high-potency clinical candidate.

Applications in Organic Synthesis Beyond Medicinal Chemistry (e.g., Alkaloid Synthesis)

The utility of this compound extends beyond its role as a scaffold in medicinal chemistry, serving as a pivotal intermediate in the total synthesis of various complex natural products, particularly isoquinoline alkaloids. Its strategic placement of the iodo group at the C-1 position makes it an excellent substrate for carbon-carbon bond-forming reactions, which are crucial for the construction of the core structures of these alkaloids.

A predominant strategy for the synthesis of benzylisoquinoline and related alkaloids involves the regioselective functionalization of the isoquinoline core. rsc.orgbeilstein-journals.org Research has demonstrated that methoxy- and benzyloxy-substituted isoquinolines can be selectively metalated at the C-1 position using a hindered amide base like TMPMgCl·LiCl (Knochel-Hauser base). rsc.org This is followed by quenching the resulting organometallic intermediate with iodine to afford the corresponding 1-iodoisoquinoline (B10073) derivative, such as this compound. rsc.orguni-muenchen.de This 1-iodo intermediate is a versatile building block for subsequent cross-coupling reactions.

For instance, the synthesis of oxoaporphine and benzylisoquinoline alkaloids has been achieved using this methodology. rsc.orgbeilstein-journals.org The general approach is outlined in the table below, showcasing the divergent potential of 1-iodoisoquinoline intermediates.

Table 1: Synthetic Applications of 1-Iodoisoquinoline Intermediates in Alkaloid Synthesis

| Intermediate | Reaction | Subsequent Steps | Target Alkaloid Class |

|---|---|---|---|

| 1-Iodoisoquinoline | Suzuki Cross-Coupling with arylboronic esters | Intramolecular Acylation | Oxoisoaporphine alkaloids beilstein-journals.org |

| 1-Iodoisoquinoline | Trapping of C-1 metalated isoquinoline with aromatic aldehydes | Photochemical Cyclization of ortho-bromo analogues | Oxoaporphine alkaloids rsc.org |

| 1-Iodoisoquinoline | Negishi Cross-Coupling with a benzylzinc reagent | - | Benzylisoquinoline alkaloids (e.g., Papaverine) rsc.org |

The synthesis of this compound itself is typically achieved from 7-methoxyisoquinoline. A solution of 7-methoxyisoquinoline is treated with a strong base, such as TMPMgCl·LiCl, which selectively deprotonates the C-1 position. The reaction is then quenched with a solution of iodine to yield the desired product. uni-muenchen.de

This strategic introduction of an iodine atom at the most activated position of the isoquinoline ring opens up a wide array of possibilities for structural elaboration. The resulting this compound can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira reactions, allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents at the C-1 position. This flexibility is paramount in the divergent synthesis of the vast family of benzylisoquinoline alkaloids, which includes pharmacologically significant compounds like aporphines, protoberberines, and morphinanes. rsc.orgbeilstein-journals.org The synthesis of tetrahydroisoquinoline alkaloids, another important subclass, also often proceeds through intermediates that can be accessed from functionalized isoquinolines. nih.govdrugbank.com

Furthermore, the principles of using halogenated heterocycles as key building blocks are a cornerstone of modern organic synthesis, extending to the late-stage functionalization of complex molecules. organic-chemistry.org The reactivity of the iodo-group in this compound exemplifies this principle, making it a valuable tool for chemists aiming to construct intricate molecular architectures found in natural products.

Theoretical and Computational Studies

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking studies are crucial for understanding how derivatives of 1-iodo-7-methoxyisoquinoline interact with biological targets at an atomic level. These computational techniques predict the preferred binding orientation and affinity of a ligand to a receptor, guiding the design of more potent and selective molecules.

Derivatives of the this compound scaffold have been investigated as inhibitors for a variety of protein targets, including tubulin, HIV reverse transcriptase, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). researchgate.netnih.govnih.gov

Tubulin Inhibitors: Isoquinoline-based biaryls, synthesized from precursors like 6-benzyloxy-1-iodo-7-methoxyisoquinoline, have been identified as potent colchicine (B1669291) domain tubulin inhibitors. researchgate.netchemrxiv.org Molecular modeling has been instrumental in understanding how these molecules bind to tubulin. Docking studies suggest that these biaryl compounds occupy the colchicine-binding site, disrupting microtubule dynamics, which is a key mechanism for their anticancer activity. researchgate.net

IRAK4 Inhibitors: Fragment-based drug design, heavily reliant on molecular modeling and X-ray co-crystal structures, has led to the discovery of potent IRAK4 inhibitors based on the 7-methoxyisoquinoline (B1361142) core. nih.gov For example, docking simulations of N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) derivatives within the IRAK4 ATP-binding site have been performed to predict binding configurations. nih.gov These studies revealed key hydrogen bond interactions between the inhibitor and the hinge region of the kinase, such as with the backbone of Met265. nih.gov This structural understanding allows for the rational design of new derivatives with improved potency and permeability. nih.gov

| Derivative Class | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Isoquinoline-based biaryls | Tubulin (Colchicine domain) | Compounds occupy the colchicine-binding site, leading to microtubule depolymerization. | researchgate.netchemrxiv.org |

| 1-Substituted-7-methoxyisoquinolines | IRAK4 (ATP-binding site) | Forms hydrogen bonds with the hinge region (e.g., Met265); guides optimization of permeability and potency. | nih.govnih.gov |

| 2-Hydroxyisoquinoline-1,3-diones (HIDs) | HIV Reverse Transcriptase (RNase H active site) | Chelates divalent metal ions (Mg2+) in the active site; binding mode differences correlate with activity. | nih.gov |

| 3-Arylisoquinolin-1-ones | Tankyrase-2 (Nicotinamide-binding site) | The 3-aryl group binds in a large hydrophobic cavity; para-substituents project into a tunnel to the exterior. | nus.edu.sg |

Computational Approaches for Structure-Activity Relationship (SAR)

Computational methods are pivotal in establishing and rationalizing the Structure-Activity Relationships (SAR) of this compound derivatives. SAR studies correlate specific structural features of a molecule with its biological activity, providing a roadmap for designing more effective compounds.

Inhibitors of Tankyrases: For a series of 3-arylisoquinolin-1-one inhibitors of tankyrase-1 and -2, molecular modeling was used alongside X-ray crystallography to rationalize the observed SAR. nus.edu.sg These studies showed that an aryl group at the 3-position was essential for activity, fitting into a large hydrophobic pocket in the enzyme's active site. The models also explained why substituents at the para-position of the aryl group were well-tolerated (projecting into a tunnel), while ortho-substituents abolished activity due to steric clashes. nus.edu.sgbath.ac.uk

IRAK4 Inhibitors: For IRAK4 inhibitors, integrated strategies combining structure-based design, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, and biochemical evaluation have been employed. nih.gov 3D-QSAR models create a spatial map of the physicochemical properties (e.g., steric and electrostatic fields) that are favorable or unfavorable for binding, providing predictive power for designing new analogs with enhanced potency. nih.govresearchgate.net

General SAR Trends: Computational analysis helps to understand general SAR trends. For instance, in a series of GSK-3β inhibitors, computational studies highlighted the importance of the stereoconfiguration on bioactivity. uef.fi Similarly, for isoquinoline-based tubulin inhibitors, computational work helped to confirm that replacing the isoquinoline (B145761) "south ring" was not a promising strategy, whereas modifications to the "north ring" were more fruitful. researchgate.net

| Compound Series | Target | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|---|

| 3-Arylisoquinolin-1-ones | Tankyrases | Aryl group at position-3; Small, hydrophobic, or methoxy (B1213986) group at position-5; Para-substitution on the 3-aryl group. | Ortho- or meta-substitution on the 3-aryl group. | nus.edu.sgbath.ac.uk |

| Isoquinoline-based biaryls | Tubulin | Utilizing the isoquinoline as the "north ring" replacement. | Utilizing the isoquinoline as the "south ring" replacement. | researchgate.netchemrxiv.org |

| Pyrimidoindole derivatives | GSK-3β | Rigidified cyanoethyl substituted piperidine (B6355638) motif; Specific stereoconfigurations. | Methyl group at pyrimidine (B1678525) 2-position. | uef.fi |

| DPDA Derivatives | IRAK4 | Cyclopropyl or acetylene (B1199291) at R1; Intramolecular hydrogen bonds to shield polar groups. | Nitrile at R1 or difluoroethyl at R2. | nih.gov |

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into reaction mechanisms, detailing the energetic landscape that connects reactants, transition states, and products. smu.edursc.org These studies can validate proposed mechanisms or reveal entirely new, unexpected pathways. umanitoba.ca

For reactions involving isoquinolines, computational methods can be used to study processes like oxidative cyclizations and functionalizations. For example, in the synthesis of isoquinoline N-oxides from o-vinylaryl ketoximes, preliminary computational studies were performed to distinguish between a radical or ionic pathway. The findings suggested that an ionic pathway is the primary mechanism for this transformation mediated by a hypervalent iodine reagent. acs.org

The general approach involves using quantum chemical calculations (like Density Functional Theory, DFT) to map the potential energy surface of a reaction. smu.edu By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different possible pathways, thereby predicting the most likely reaction mechanism. This analysis can be further broken down into "reaction phases," which describe the specific chemical events occurring along the reaction coordinate, such as bond formation/cleavage and structural rearrangements. smu.edu

While specific mechanistic studies focusing solely on this compound are not extensively detailed in the provided context, the principles are broadly applicable. For instance, understanding the mechanism of Suzuki-Miyaura coupling, a reaction frequently used to derivatize the 1-iodo position, can be greatly enhanced by computational analysis of the catalytic cycle involving palladium. nih.govchemrxiv.org Similarly, computational studies can elucidate the mechanism of hypervalent iodine-mediated reactions, which are used in the functionalization and synthesis of isoquinoline systems. acs.orgmdpi.com

Future Research Directions and Opportunities

Advancements in Stereoselective Synthesis of 1-Iodo-7-methoxyisoquinoline and its Derivatives

The generation of chiral isoquinoline (B145761) derivatives is of paramount importance due to their prevalence in a vast number of biologically active natural products. nih.govrsc.org While numerous methods exist for the synthesis of the isoquinoline core, future efforts will likely concentrate on the development of highly efficient and stereoselective routes to this compound and its analogs. This will involve the refinement of existing asymmetric strategies and the exploration of novel catalytic systems.

Key areas for advancement include:

Enantioselective Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions leading to the formation of the isoquinoline ring or the introduction of substituents is a promising avenue. rsc.orgacs.org This could involve asymmetric versions of classical isoquinoline syntheses like the Pictet-Spengler or Bischler-Napieralski reactions, tailored for substrates that would yield the this compound core. acs.org

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into the synthetic route can effectively direct the stereoselective formation of new chiral centers. Subsequent removal of the auxiliary would provide the enantiomerically enriched target molecule. This strategy has been successfully employed for the synthesis of various chiral isoquinoline alkaloids.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell systems offers a green and highly selective alternative for generating chiral isoquinoline derivatives. acs.org Future research may focus on identifying or engineering enzymes that can catalyze key steps in the synthesis of this compound precursors with high enantioselectivity.

Chiral Resolution: For racemic mixtures of this compound derivatives, the development of efficient chiral resolution techniques will be essential. wikipedia.org This includes classical methods like the formation and separation of diastereomeric salts, as well as modern techniques such as chiral chromatography. wikipedia.org

| Method | Description | Potential Application to this compound |

| Enantioselective Catalysis | Use of chiral catalysts (e.g., metal-ligand complexes) to induce asymmetry in a chemical transformation. | Asymmetric hydrogenation of a dihydroisoquinoline precursor or a catalyzed cyclization reaction. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | A chiral amine auxiliary could be used in a cyclization step to control the stereochemistry at C1. |

| Enzymatic Catalysis | Use of enzymes to catalyze a specific, stereoselective reaction. | An enzyme could be used for the kinetic resolution of a racemic precursor to this compound. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid or base, followed by separation and recovery of the desired enantiomer. |

Exploration of Novel Reactivity Pathways for Diversification

The this compound scaffold possesses two key functional groups that can be exploited for the synthesis of a wide array of derivatives: the highly reactive C1-iodo group and the C7-methoxy group. Future research will undoubtedly focus on leveraging these handles to explore novel reactivity pathways and generate molecular diversity.

The C1-iodo group is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents at this position, which is often crucial for biological activity. nih.gov

Potential cross-coupling reactions at the C1 position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of a wide range of amino-substituted isoquinolines.

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

The C7-methoxy group, while less reactive than the C1-iodo group, can also be a site for chemical modification. For instance, ether cleavage would yield the corresponding 7-hydroxyisoquinoline, which can then be further functionalized through esterification, etherification, or conversion to a triflate for subsequent cross-coupling reactions.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced at C1 |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst | Aryl, heteroaryl, alkyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst | Amino |

| Heck Coupling | Alkene, Pd catalyst | Vinyl |

Expansion of Applications in Chemical Biology and Drug Discovery Platforms

Isoquinoline-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govsemanticscholar.org this compound represents a valuable starting point for the construction of compound libraries for high-throughput screening and the development of targeted chemical probes.

Future research in this area will likely focus on:

Library Synthesis: Utilizing the diversification strategies outlined in the previous section, large and diverse libraries of this compound derivatives can be synthesized. These libraries can then be screened against various biological targets to identify novel hit compounds for drug discovery programs.

Chemical Probe Development: The C1-iodo group provides a convenient attachment point for the introduction of reporter tags such as fluorophores, biotin, or photoaffinity labels. mskcc.orgnih.gov This would allow for the creation of chemical probes to study the localization, interactions, and dynamics of specific biological targets in living systems. youtube.comchemicalprobes.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at the C1 and C7 positions, detailed SAR studies can be conducted to understand how structural changes affect the biological activity of these compounds. This information is crucial for the optimization of lead compounds in drug development. For example, derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of the influenza virus PA endonuclease. nih.gov

Development of Advanced Analytical Techniques for Characterization

As increasingly complex and stereochemically rich derivatives of this compound are synthesized, the need for advanced analytical techniques for their unambiguous characterization becomes critical. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more sophisticated methods.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the complete assignment of proton and carbon signals in complex derivatives. researchgate.netmdpi.com Nuclear Overhauser Effect (NOE) experiments will be crucial for determining the relative stereochemistry of substituents. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition of novel compounds. researchgate.net Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns, which can help to distinguish between isomers. nih.govnih.gov The presence of an iodine atom will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of iodine-containing fragments. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. eurjchem.comsemanticscholar.orgresearchgate.net Obtaining crystal structures of key derivatives will be invaluable for validating synthetic strategies and for understanding structure-activity relationships at a molecular level.

| Technique | Information Provided | Relevance to this compound Derivatives |

| 2D NMR Spectroscopy | Connectivity between atoms, spatial proximity of protons. | Unambiguous assignment of complex structures and determination of relative stereochemistry. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of molecules. | Structural elucidation and differentiation of isomers. |

| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic coordinates. | Absolute structure determination, including stereochemistry. |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structural identity of 1-Iodo-7-methoxyisoquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and iodine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural proof. For purity assessment, combine HPLC with UV-Vis spectroscopy (λmax ~280 nm for isoquinoline derivatives) . Cross-reference spectral data with analogous compounds like 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline to validate methoxy and iodo group environments .

Q. What synthetic routes are reported for this compound, and how can side-product formation be minimized?

- Methodological Answer : Electrophilic iodination of 7-methoxyisoquinoline using iodine monochloride (ICl) in acetic acid at 0–5°C is a common method. Key parameters:

- Solvent polarity : Dichloromethane reduces undesired diiodination compared to DMF.

- Stoichiometry : Maintain a 1:1.05 substrate-to-iodine ratio to limit excess reagent.

- Quenching : Use sodium thiosulfate to terminate reactions and prevent over-iodination.

Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature : Store samples at -20°C (control), 4°C, 25°C, and 40°C for 1–4 weeks.

- Light exposure : Use UV lamps (254 nm) to assess photolytic decomposition.

- Analysis : Quantify degradation via HPLC-UV (C18 column, methanol/water 70:30).

Stability criteria: ≤5% degradation at 25°C after 30 days. Compare results with structurally similar compounds like 6-methoxy-3,4-dihydroisoquinoline derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. Key steps:

- Optimize geometries of the iodo-substituted compound and palladium catalysts.

- Calculate activation energies for oxidative addition steps (iodine vs. methoxy group electronic effects).

Validate predictions experimentally using GC-MS to track aryl-iodide conversion rates .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic syntheses?

- Methodological Answer : Systematic meta-analysis of literature

- Variable isolation : Compare studies by catalyst type (e.g., Pd(PPh3)4 vs. CuI), solvent polarity, and base (K2CO3 vs. Cs2CO3).

- Statistical modeling : Apply ANOVA to identify significant yield differences (p < 0.05).

Example finding: Pd-based catalysts yield >80% in DMF, while Cu systems require DMSO for >60% efficiency. Replicate conflicting protocols with standardized reagents to isolate variables .

Q. How does the iodine atom in this compound influence its intermolecular interactions in crystal packing?

- Methodological Answer : Analyze single-crystal X-ray diffraction

- Hirshfeld surface analysis : Quantify I···H, I···O, and I···π contacts.

- Comparative study : Contrast with non-iodinated analogs (e.g., 7-methoxyisoquinoline) to isolate iodine’s role.

Observed trend: Iodo groups enhance halogen bonding (2.8–3.2 Å contacts) and reduce π-π stacking distances by 0.2–0.3 Å .

Data Contradiction and Validation

Q. What experimental controls are essential when discrepancies arise in biological activity assays involving this compound?

- Methodological Answer :

- Positive/Negative controls : Use known kinase inhibitors (e.g., staurosporine) to validate assay sensitivity.

- Compound stability : Pre-test incubation in assay buffer (e.g., PBS, 37°C) to rule out degradation.

- Dose-response curves : Generate IC50 values in triplicate across independent experiments.

If inconsistencies persist, verify purity via NMR and LC-MS, as trace solvents (e.g., DMSO) may artifactually modulate activity .

Q. How can isotopic labeling (e.g., deuterium) clarify metabolic pathways of this compound in pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated analogs at the methoxy group (7-OCH2D) via NaBD4 reduction. Track metabolites using LC-MS/MS:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.